molecular formula C12H7ClFN5S B11048690 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11048690
M. Wt: 307.73 g/mol
InChI Key: RIRWXKAPFFYJGU-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a triazole ring, a pyrazine moiety, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a condensation reaction between a suitable pyrazine derivative and the triazole intermediate.

    Attachment of the Chlorofluorophenyl Group: The final step involves the substitution reaction where the chlorofluorophenyl group is attached to the triazole-pyrazine intermediate using appropriate halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro or halogenated sites, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-amine
  • 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-ol
  • 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-methyl

Uniqueness

The uniqueness of 4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for unique interactions and reactions that are not observed in its analogs.

Properties

Molecular Formula

C12H7ClFN5S

Molecular Weight

307.73 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H7ClFN5S/c13-8-5-7(1-2-9(8)14)19-11(17-18-12(19)20)10-6-15-3-4-16-10/h1-6H,(H,18,20)

InChI Key

RIRWXKAPFFYJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=NC=CN=C3)Cl)F

Origin of Product

United States

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